
4-Methoxybenzofuran-2-carboxylic acid
Overview
Description
4-Methoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O4. It is a derivative of benzofuran, characterized by a methoxy group at the fourth position and a carboxylic acid group at the second position of the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Benzofuran compounds are known to have various effects at the molecular and cellular level, contributing to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxybenzofuran-2-carboxylic acid involves the saponification of methyl 4-methoxybenzofuran-2-carboxylate. The process typically includes the following steps :
- Dissolve methyl 4-methoxybenzofuran-2-carboxylate in a mixture of tetrahydrofuran, methanol, and water.
- Add aqueous sodium hydroxide to the solution and reflux for approximately 3 hours.
- Acidify the reaction mixture with aqueous hydrochloric acid.
- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo to obtain this compound as a white solid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzofuran-2-carboxaldehyde or this compound derivatives.
Reduction: Formation of 4-methoxybenzofuran-2-methanol or 4-methoxybenzofuran-2-carboxaldehyde.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent used.
Scientific Research Applications
4-Methoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 4-Hydroxybenzofuran-2-carboxylic acid
- 4-Methylbenzofuran-2-carboxylic acid
- 4-Ethoxybenzofuran-2-carboxylic acid
Comparison: 4-Methoxybenzofuran-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 4-Hydroxybenzofuran-2-carboxylic acid, the methoxy group provides different electronic and steric effects, potentially leading to distinct properties and applications .
Properties
IUPAC Name |
4-methoxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGOMFYYKYOPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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